di-tert-Butyl 3,3'-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate
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Overview
Description
Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate typically involves multiple steps. One common method starts with the preparation of the dioxaborolane intermediate, which is then coupled with the appropriate phenyl and acrylate groups under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons
Scientific Research Applications
Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate exerts its effects involves its interaction with molecular targets through its functional groups. The dioxaborolane group can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another boron-containing compound with similar reactivity but different structural features.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Shares the tert-butyl groups but differs in its functional groups and overall structure.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boron-containing ester with different applications.
Uniqueness
Di-tert-Butyl 3,3’-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(4,1-phenylene))diacrylate stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C38H46BNO6 |
---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
tert-butyl (E)-3-[4-[N-[4-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C38H46BNO6/c1-35(2,3)43-33(41)25-15-27-11-19-30(20-12-27)40(31-21-13-28(14-22-31)16-26-34(42)44-36(4,5)6)32-23-17-29(18-24-32)39-45-37(7,8)38(9,10)46-39/h11-26H,1-10H3/b25-15+,26-16+ |
InChI Key |
KYEMQOMWRGDDRS-RYQLWAFASA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)/C=C/C(=O)OC(C)(C)C)C4=CC=C(C=C4)/C=C/C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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